
N,N',2-Trimethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,2-Trimethyl-1,3-propanediamine: is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,2-Trimethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with dimethylamine groups. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, N,N’,2-Trimethyl-1,3-propanediamine is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’,2-Trimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N’,2-Trimethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’,2-Trimethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electrons to electrophilic centers in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- N,N,N’-Trimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-diaminopropane
- N,N,N’-Trimethyltrimethylenediamine
Comparison: N,N’,2-Trimethyl-1,3-propanediamine is unique due to the specific positioning of its methyl groups and the presence of two amine groups. This structural arrangement gives it distinct reactivity and properties compared to its similar compounds. For example, N,N,N’-Trimethyl-1,3-propanediamine has different steric and electronic effects, influencing its behavior in chemical reactions.
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
N,N',2-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(4-7-2)5-8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
GDJIVWPKHAWKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
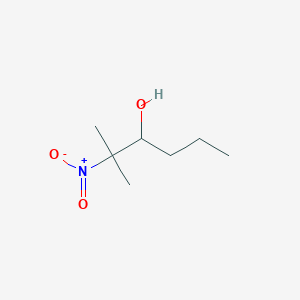
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
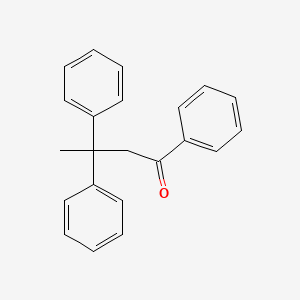
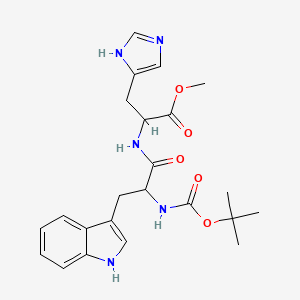
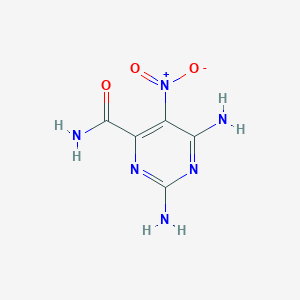
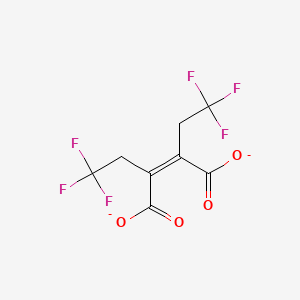
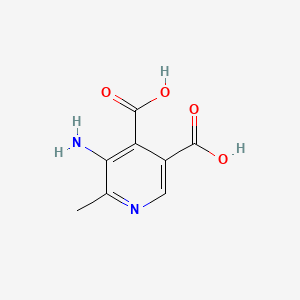
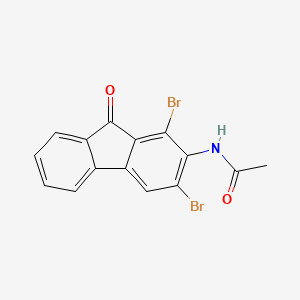
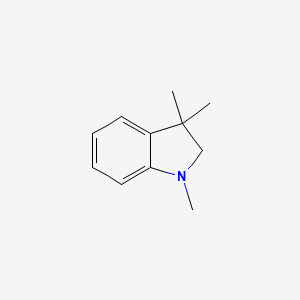

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
